Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a nitrophenyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions, using reagents like nitric acid and sulfuric acid.
Ethenylation: The ethenyl group can be added through a Heck reaction, involving palladium catalysts and appropriate alkenes.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety, using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
Reduction: Amino derivatives.
Oxidation: Oxidized quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in electron transfer processes, while the quinazoline core can interact with nucleic acids or proteins, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxoquinazolin-3-yl)benzoate: .
Ethyl 4-(7-chloro-2-(2-(4-nitrophenyl)ethenyl)-4-oxoquinazolin-3-yl)benzoate: .
Uniqueness
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the nitrophenyl group and the quinazoline core makes it a versatile compound for various research and industrial applications.
Biological Activity
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline moiety, which is often associated with various biological activities. The molecular formula is C21H17ClN2O4, and it features multiple functional groups that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Weight | 396.83 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The quinazoline scaffold has been linked to the inhibition of various cancer cell lines, including breast and colon cancers. For instance, a study demonstrated that derivatives of quinazoline effectively inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation. Quinazoline derivatives are known to target the epidermal growth factor receptor (EGFR) pathway, which plays a crucial role in tumor growth and metastasis. By inhibiting this pathway, these compounds may reduce tumor growth and enhance sensitivity to other anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. A study reported that similar compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer efficacy of quinazoline derivatives.
- Method : In vitro assays on MCF-7 cell lines.
- Results : Significant inhibition of cell viability was observed with IC50 values in the micromolar range.
-
Case Study 2: Antimicrobial Properties
- Objective : To assess the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method against S. aureus and E. coli.
- Results : Zones of inhibition were recorded, indicating effective antimicrobial activity.
Properties
CAS No. |
72889-48-6 |
---|---|
Molecular Formula |
C25H18ClN3O5 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
ethyl 4-[7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18ClN3O5/c1-2-34-25(31)17-7-10-19(11-8-17)28-23(13-6-16-4-3-5-20(14-16)29(32)33)27-22-15-18(26)9-12-21(22)24(28)30/h3-15H,2H2,1H3/b13-6+ |
InChI Key |
QEDQIMSRLRTMTO-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.